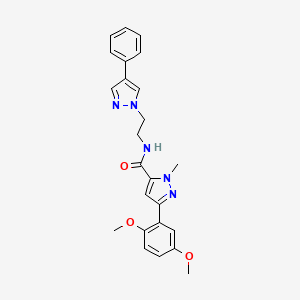

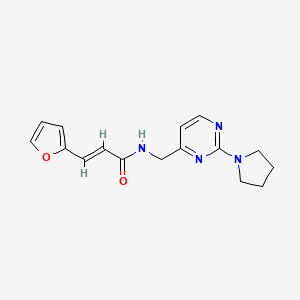

![molecular formula C17H18N2O4 B2383047 Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate CAS No. 2503204-99-5](/img/structure/B2383047.png)

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

- Indiacen A and Indiacen B Precursor : Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate serves as a precursor for biologically active natural products, including Indiacen A and Indiacen B. These compounds exhibit diverse pharmacological activities, such as anticancer, anti-inflammatory, and analgesic effects .

- Asymmetric Synthesis : It has been used in asymmetric synthesis of unnatural amino acids .

- Electron Transporting Materials : Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate has been studied in the context of electron transporting materials. For instance, it has been investigated alongside compounds like 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxidiazole (PBD) and tris-8-hydroxyquinolinato aluminum .

- 5-Lipoxygenase Inhibitors : Indole derivatives, including those derived from this compound, have shown inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation and lipid metabolism .

- Horner–Wadsworth–Emmons Olefination : The compound’s TBS-protected enyne side chain is introduced at the 4-position using this synthetic method. This step is crucial in the overall synthesis .

- Vilsmeier Formylation : The synthesis begins with Vilsmeier formylation of commercially available 4-bromo-1H-indole, leading to the intermediate compound. This step plays a pivotal role in subsequent transformations .

Drug Development and Medicinal Chemistry

Materials Science and Optoelectronics

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Methodology

Catalysis and Reaction Intermediates

Chemical Intermediates and Building Blocks

Mechanism of Action

Target of Action

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate, also known as EN300-27148157, primarily targets cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically the transition from the G1 phase to the S phase .

Mode of Action

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate acts as a highly selective reversible inhibitor of CDK4 and CDK6 . By inhibiting these kinases, the compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 phase to the S phase .

Biochemical Pathways

The primary biochemical pathway affected by Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is the cell cycle pathway . By inhibiting CDK4 and CDK6, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation . This can have downstream effects on tumor growth and development, particularly in cancers that are driven by overactive

properties

IUPAC Name |

tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)11-4-7-13(8-5-11)19-15(21)12-6-9-14(20)18-10-12/h4-10H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPOGRBXYWZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)

![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)